![molecular formula C9H11NO2 B13795352 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol CAS No. 270260-38-3](/img/structure/B13795352.png)
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a hydroxyimino group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol typically involves the reaction of 4-acetylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Formation of 4-acetylbenzaldehyde or 4-acetylbenzoic acid.
Reduction: Formation of 4-(aminomethyl)phenylethanol.
Substitution: Formation of various substituted derivatives, such as 4-nitro, 4-bromo, or 4-sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetylbenzaldehyde: A precursor in the synthesis of 1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-ol.
4-(Aminomethyl)phenylethanol: A reduction product of the compound.
4-Nitrobenzaldehyde: A nitration product of the compound.
Uniqueness
This compound is unique due to the presence of both hydroxyimino and ethan-1-ol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse applications and makes it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
270260-38-3 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-[4-(hydroxyiminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-4-2-8(3-5-9)6-10-12/h2-7,11-12H,1H3 |
Clave InChI |
FQVRFXRMZTVRKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C=NO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


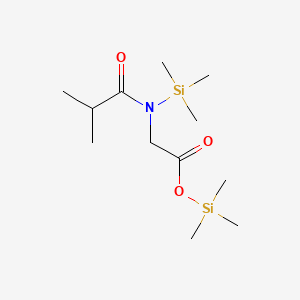
![[1,2,5]Oxadiazolo[3,4-D]pyrimidine, 1-oxide](/img/structure/B13795283.png)

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[(3,6-dichloro-4-pyridazinyl)carbonyl]amino]-2-methyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B13795287.png)
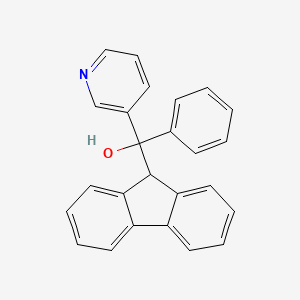
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
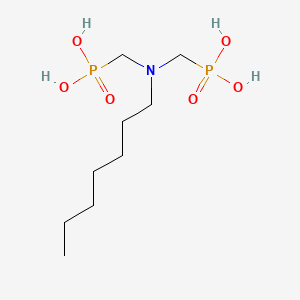
![3-([3-Ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)-3-cyclohexene-1-carboxamide](/img/structure/B13795312.png)
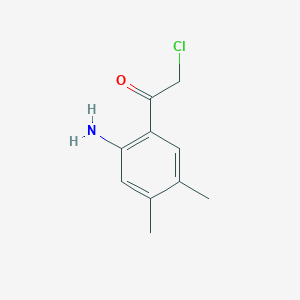

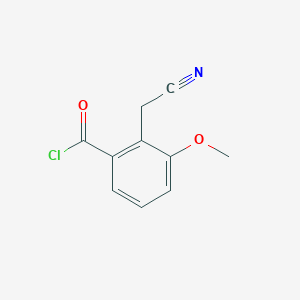
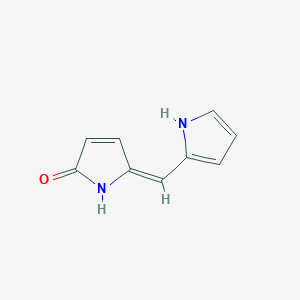
![Acetamide,N-2-benzothiazolyl-2-[[4-butyl-5-(furan-2-YL)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B13795339.png)
